Product packaging for 5-Phenyl-2-sulfanyl-4-pyrimidinol(Cat. No.:CAS No. 116659-61-1)

5-Phenyl-2-sulfanyl-4-pyrimidinol

Cat. No.: B372767
CAS No.: 116659-61-1
M. Wt: 204.25g/mol
InChI Key: KKWYFXCDFFPFIF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

5-Phenyl-2-sulfanyl-4-pyrimidinol is a pyrimidine derivative of significant interest in medicinal chemistry research. Pyrimidines are a fundamental class of heterocyclic compounds known to exhibit a wide range of pharmacological activities, including anti-inflammatory effects . The anti-inflammatory potential of pyrimidine analogs is often linked to their ability to inhibit key inflammatory mediators, such as prostaglandin E2 (PGE2), inducible nitric oxide synthase (iNOS), tumor necrosis factor-α (TNF-α), and nuclear factor κB (NF-κB) . The specific sulfanyl and phenyl substituents on the pyrimidine core in this compound are typical of structures investigated for structure-activity relationship (SAR) studies, which aim to develop new therapeutic agents with enhanced efficacy and minimal toxicity . Researchers can utilize this chemical as a key intermediate or building block in synthetic routes for developing novel bioactive molecules . It also serves as a valuable reference standard in analytical and bio-screening assays to explore the mechanisms of inflammation and identify potential drug candidates. This product is intended for research applications in a controlled laboratory environment. It is strictly For Research Use Only. Not Intended for Diagnostic or Therapeutic Use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C10H8N2OS B372767 5-Phenyl-2-sulfanyl-4-pyrimidinol CAS No. 116659-61-1

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

116659-61-1

Molecular Formula

C10H8N2OS

Molecular Weight

204.25g/mol

IUPAC Name

5-phenyl-2-sulfanylidene-1H-pyrimidin-4-one

InChI

InChI=1S/C10H8N2OS/c13-9-8(6-11-10(14)12-9)7-4-2-1-3-5-7/h1-6H,(H2,11,12,13,14)

InChI Key

KKWYFXCDFFPFIF-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)C2=CNC(=S)NC2=O

Canonical SMILES

C1=CC=C(C=C1)C2=CNC(=S)NC2=O

Origin of Product

United States

Synthetic Methodologies for 5 Phenyl 2 Sulfanyl 4 Pyrimidinol and Analogues

Classical and Contemporary Approaches to Pyrimidine (B1678525) Synthesis

The formation of the pyrimidine ring itself is achievable through a variety of synthetic designs, ranging from traditional condensation reactions to sophisticated, catalyzed multicomponent strategies.

Multicomponent reactions (MCRs), where three or more reactants combine in a single operation to form a product containing substantial portions of all reactants, offer an efficient and atom-economical route to complex molecules. Several MCRs have been developed for pyrimidine synthesis. bohrium.com

One notable contemporary approach is the iridium-catalyzed multicomponent synthesis that joins an amidine with up to three different alcohol molecules. acs.orgorganic-chemistry.org This process proceeds through a series of condensation and dehydrogenation steps, liberating hydrogen and water, to yield highly substituted pyrimidines. acs.orgorganic-chemistry.org While this method is powerful for generating alkylated and arylated pyrimidines, its direct application to produce the target molecule would require a thiourea (B124793) or a related analogue in place of the amidine to install the 2-sulfanyl group. acs.org

Other MCR strategies include the oxidative annulation of amidines, ketones, and a one-carbon source like N,N-dimethylaminoethanol, providing a facile route to pyrimidine derivatives. organic-chemistry.org The Knoevenagel condensation can also initiate MCRs that lead to various pyrimidine structures. bohrium.com These methods highlight the versatility of MCRs in building the pyrimidine core from simple, readily available starting materials.

Table 1: Examples of Multicomponent Reactions for Pyrimidine Synthesis

Catalyst/Promoter Reactants Key Features
PN5P-Ir-pincer complexes Amidines, Alcohols Regioselective, sustainable, liberates H₂ and H₂O. acs.orgorganic-chemistry.org
K₂S₂O₈ Amidines, Ketones, N,N-dimethylaminoethanol Oxidative [3+2+1] annulation, eco-friendly. organic-chemistry.org
ZnCl₂ Enamines, Triethyl orthoformate, Ammonium acetate Single-step synthesis of 4,5-disubstituted pyrimidines. organic-chemistry.org

Cyclization reactions are the most traditional and widely used methods for constructing the pyrimidine ring. The most common strategy involves the condensation of a compound containing an N-C-N fragment (like thiourea, for the direct synthesis of 2-thiopyrimidines) with a three-carbon fragment, typically a 1,3-dicarbonyl compound or its equivalent. nih.govresearchgate.net This [3+3] cyclization approach is fundamental to pyrimidine synthesis. nih.gov

More recent innovations include the copper-catalyzed cyclization of ketones with nitriles under basic conditions. acs.orgmdpi.comresearchgate.net This method is notable for its broad substrate scope and tolerance of various functional groups, proceeding through a pathway where the nitrile acts as an electrophile. acs.orgresearchgate.net Another novel approach involves a "deconstruction-reconstruction" strategy, where a pre-existing pyrimidine is converted to a reactive iminoenamine building block, which can then be recyclized with reagents like thiourea to form a new thiopyrimidine. nih.gov

Furthermore, specialized cyclization methods, such as the defluorinative cyclization of β-CF₃-1,3-enynes with amidines, demonstrate the ongoing development of new pathways to access functionalized pyrimidines. acs.org

Regioselective Functionalization and Substitution Reactions

For a molecule with a specific substitution pattern like 5-Phenyl-2-sulfanyl-4-pyrimidinol, regioselectivity is paramount. This is often achieved by introducing functional groups onto a pre-formed pyrimidine ring, frequently using halogenated pyrimidines as key synthetic intermediates.

The pyrimidine ring is electron-deficient, making it highly susceptible to nucleophilic aromatic substitution (SNAr), especially when substituted with leaving groups like halogens. researchgate.netbeilstein-journals.org Commercially available halogenated pyrimidines, such as 2,4-dichloropyrimidine, are common starting points for building more complex derivatives. wuxiapptec.com

The regioselectivity of SNAr on di- and polyhalogenated pyrimidines is a critical consideration. In 2,4-dichloropyrimidines, nucleophilic attack generally occurs preferentially at the C-4 position. wuxiapptec.com However, this selectivity can be influenced by the presence of other substituents on the ring. For instance, an electron-donating group at the C-6 position can alter the electronic distribution and direct substitution to the C-2 position instead. wuxiapptec.com Careful control of reaction conditions and understanding these electronic effects are crucial for the selective synthesis of polysubstituted pyrimidines. beilstein-journals.orgnih.gov

The 2-sulfanyl (or 2-thio) group is a key feature of the target molecule. The most direct method for its introduction is through the primary cyclization reaction itself, by using thiourea as the N-C-N component in condensation with a 1,3-dielectrophile. nih.govtandfonline.com This approach constructs the ring and installs the sulfur functionality in a single, efficient step.

Alternatively, the sulfanyl (B85325) group can be introduced onto a pre-formed ring. One-pot reactions of functionalized amines with reagents like 4-isothiocyanato-4-methyl-2-pentanone can yield 2-thiopyrimidine derivatives. nih.govresearchgate.net Once installed, the 2-sulfanyl group, which exists in a tautomeric equilibrium with its 2-thione form, provides a handle for further derivatization. For example, it can be readily alkylated to form 2-(alkylsulfanyl)pyrimidines, which are themselves valuable intermediates for subsequent reactions. nih.gov

Table 2: Methods for Introducing the 2-Sulfanyl Group

Method Starting Materials Description
Cyclocondensation 1,3-Dicarbonyl compound, Thiourea A classical and direct [3+3] cyclization to form the 2-thiopyrimidine ring. nih.govtandfonline.com
One-pot Reaction Functionalized amines, Isothiocyanates Efficient synthesis of various 2-thiopyrimidine derivatives. nih.govresearchgate.net

The 5-phenyl group can be incorporated either during or after the formation of the pyrimidine ring. A synthesis could begin with a phenyl-substituted three-carbon precursor, such as phenylmalonic ester derivatives, which would then undergo cyclization with thiourea to directly yield the 5-phenyl-2-sulfanyl-pyrimidinone scaffold.

A more versatile and common approach is the introduction of the phenyl group onto a pre-formed, halogenated pyrimidine ring via metal-catalyzed cross-coupling reactions. The Suzuki coupling, which pairs a 5-bromopyrimidine (B23866) with a phenylboronic acid in the presence of a palladium catalyst, is a widely used and robust method for this transformation. researchgate.net Similarly, the Stille cross-coupling reaction, using a phenyltin reagent, can also be employed to forge the C5-phenyl bond. researchgate.net

Another strategy involves the direct C-H functionalization or lithiation of the pyrimidine ring. For example, 5-phenylpyrimidine (B189523) can be lithiated and then reacted with various electrophiles to install substituents at the C-6 position, demonstrating a method for modifying the ring after the phenyl group is in place. researchgate.netmdpi.com

Table 3: Strategies for Introducing the 5-Phenyl Group

Method Key Reagents Description
Stille Cross-Coupling 5-Halopyrimidine, Organotin reagent, Pd catalyst Forms a C-C bond between the pyrimidine ring and the phenyl group. researchgate.net
Suzuki Cross-Coupling 5-Halopyrimidine, Phenylboronic acid, Pd catalyst A highly versatile and common method for arylating pyrimidines. researchgate.net
Lithiation 5-Phenylpyrimidine, Organolithium reagent, Electrophile Allows for further functionalization of a 5-phenylpyrimidine scaffold. mdpi.com

Manipulation of the 4-Pyrimidinol Hydroxyl Group

The hydroxyl group at the 4-position of the pyrimidinol ring is a key functional handle for synthetic manipulation. Its reactivity allows for conversion into various other functional groups, enabling the synthesis of a wide array of derivatives. The two primary transformations are its conversion into an effective leaving group and its etherification via O-alkylation.

A significant challenge in the alkylation of hydroxypyrimidines is the competition between N-alkylation and O-alkylation, which can lead to a mixture of products. nih.gov The reaction conditions, including the choice of solvent, base, and alkylating agent, play a crucial role in directing the chemoselectivity of this transformation. nih.govelectronicsandbooks.com

Conversion to a Leaving Group

The most common and effective strategy to activate the 4-position for nucleophilic substitution is to convert the hydroxyl group into a halide, typically a chloride. This is routinely accomplished by treating the 4-pyrimidinol with phosphoryl chloride (POCl₃), often in excess and at elevated temperatures. thieme-connect.degoogle.comnih.govquestjournals.orgtandfonline.com This reaction transforms the pyrimidinol into a 4-chloropyrimidine (B154816), a versatile intermediate for subsequent cross-coupling reactions. nih.gov In some cases, the addition of a tertiary amine, such as N,N-dimethylaniline, may be necessary to facilitate the reaction. thieme-connect.de

Another advanced strategy involves converting the hydroxyl group into a sulfonate ester, such as a nonaflate. This is achieved by reacting the 4-hydroxypyridine (B47283) (a related heterocyclic system) with nonafluorobutanesulfonyl fluoride (B91410) in the presence of a base like sodium hydride. acs.org The resulting 4-pyridyl nonaflates are excellent substrates for palladium-catalyzed coupling reactions. acs.org

Etherification (O-Alkylation)

The direct conversion of the 4-hydroxyl group to an ether (O-alkylation) provides access to 4-alkoxypyrimidine derivatives. This transformation is typically achieved by reacting the pyrimidinol with an alkyl halide. evitachem.com The reaction of 6-hydroxypyrimidines with reagents like diisopropyl 2-(chloroethoxy)methylphosphonate in the presence of bases such as sodium hydride (NaH), caesium carbonate (Cs₂CO₃), or 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) can yield a mixture of N(1)- and O(6)-alkylated isomers. nih.gov The selective O-alkylation can be promoted using specific conditions, such as employing copper salts as catalysts. google.comgoogle.com For instance, reacting a 4-hydroxypyrimidine (B43898) with an alkylating agent in the presence of a copper(I) oxide and triethyl phosphite (B83602) can selectively yield the O-alkylated product. google.com

Advanced Synthetic Transformations and Catalytic Approaches

Modern organic synthesis relies heavily on advanced catalytic methods to construct complex molecules with high efficiency and selectivity. The synthesis of pyrimidine derivatives, including this compound, has benefited immensely from these developments, particularly in the realms of transition metal-catalyzed cross-coupling and the application of green chemistry principles.

Transition Metal-Catalyzed Coupling Reactions in Pyrimidine Synthesis

Transition metal-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds. electronicsandbooks.com These reactions, which typically involve a three-step catalytic cycle of oxidative addition, transmetalation, and reductive elimination, are indispensable for the functionalization of heterocyclic cores like pyrimidine. electronicsandbooks.comgoogle.com

Palladium (Pd) catalysts are particularly prevalent. google.com For instance, the 4-chloropyrimidine intermediate, derived from the corresponding pyrimidinol, is an ideal substrate for various Pd-catalyzed reactions. Suzuki-Miyaura coupling, which uses organoboron reagents, or Stille coupling, with organotin reagents, can be employed to introduce new aryl or alkyl groups at the 4-position. nih.govgoogle.com Similarly, the Buchwald-Hartwig amination allows for the formation of C-N bonds, attaching various amine moieties. nih.gov

Modern approaches also include direct C-H functionalization, which avoids the need to pre-functionalize the pyrimidine ring with a halide or triflate, offering a more atom-economical route. google.com A range of transition metals, including palladium, rhodium, iridium, ruthenium, cobalt, and copper, have been utilized to catalyze the transformation of pyrimidine derivatives. nih.gov For example, pyridyl pyrimidylsulfones have been developed as latent pyridyl nucleophiles for palladium-catalyzed desulfinative cross-coupling reactions with aryl bromides, providing a novel route to (hetero)arylpyridine derivatives. thieme-connect.de

Below is a table summarizing various catalytic systems used in the synthesis and functionalization of pyrimidines.

Catalyst/Reagent SystemCoupling PartnersReaction TypeReference
Pd(PPh₃)₂Cl₂ / Alkylzinc reagents2-BromopyridinesCross-coupling electronicsandbooks.com
Pd(OAc)₂ / Aryl halidesAdenosineDirect C-H Arylation google.com
Pd(MeCN)₂Cl₂ / CuCl₂N-aryl-2-aminopyridines / Internal alkynesAnnulation nih.gov
POCl₃ then Suzuki or Buchwald-HartwigPyrimidinol / Boronates or AminesSequential Chlorination/Cross-coupling nih.gov
Pd catalyst / Phenol (B47542) / Cs₂CO₃Pyridyl pyrimidylsulfones / (Hetero)aryl bromidesDesulfinative Cross-coupling thieme-connect.de

Application of Green Chemistry Principles in the Synthesis of Pyrimidine Derivatives

Traditional methods for synthesizing pyrimidines often involve hazardous solvents, toxic reagents, and significant energy consumption, leading to environmental concerns. Current time information in Bangalore, IN.rsc.org Green chemistry seeks to mitigate these issues by designing safer and more efficient chemical processes. Current time information in Bangalore, IN.researchgate.net Key green approaches applicable to pyrimidine synthesis include the use of alternative energy sources, environmentally benign solvents, and catalytic methods. Current time information in Bangalore, IN.

Microwave-assisted synthesis and ultrasonication are two such techniques that can dramatically reduce reaction times, increase yields, and lead to purer products. Current time information in Bangalore, IN.rsc.orgorganic-chemistry.org Multicomponent reactions (MCRs), where three or more reactants combine in a single pot to form a product, are highly efficient and atom-economical, minimizing waste. Current time information in Bangalore, IN.

The use of reusable heterogeneous catalysts is a cornerstone of green synthesis. For example, porous poly-melamine-formaldehyde has been used as an efficient and reusable catalyst for creating triazolopyrimidines under eco-friendly ball milling conditions. Current time information in Bangalore, IN.rsc.org Other catalysts like TiO₂–SiO₂ have been employed for the solvent-free synthesis of benzopyrano[2,3-d]pyrimidines. rsc.org Even natural, biodegradable catalysts such as amla (Phyllanthus emblica) fruit extract have been successfully used for the one-pot, solvent-free synthesis of 1,2,4-triazolo[1,5-a]pyrimidine derivatives. arkat-usa.org

Water is an ideal green solvent, and performing organic synthesis in aqueous media simplifies processes and enhances safety. researchgate.net The use of catalysts like diammonium hydrogen phosphate (B84403) (DAHP) or tetrabutylammonium (B224687) bromide (TBAB) in water has proven effective for pyrimidine synthesis. researchgate.net

Green Chemistry PrincipleApplication in Pyrimidine SynthesisAdvantagesReferences
Alternative Energy Sources Microwave irradiation, UltrasonicationFaster reactions, higher yields, purer products Current time information in Bangalore, IN.rsc.orgorganic-chemistry.org
Catalysis Reusable heterogeneous catalysts (e.g., mPMF, TiO₂–SiO₂), natural catalysts (amla extract)Reduced waste, catalyst reusability, milder conditions Current time information in Bangalore, IN.rsc.orgarkat-usa.org
Atom Economy Multicomponent Reactions (MCRs)Single-pot synthesis, minimal byproducts, high efficiency Current time information in Bangalore, IN.
Safer Solvents Use of water, ionic liquids, or solvent-free conditionsReduced environmental impact, improved safety, easier workup evitachem.comCurrent time information in Bangalore, IN.researchgate.net

Diversity-Oriented Synthesis and Combinatorial Approaches to this compound Libraries

Diversity-oriented synthesis (DOS) and combinatorial chemistry are powerful strategies for rapidly generating large collections, or "libraries," of structurally diverse small molecules. organic-chemistry.orggoogle.com Unlike target-oriented synthesis which focuses on a single product, DOS aims to explore chemical space by systematically varying not just the peripheral substituents but also the core molecular scaffold. researchgate.netsmolecule.com This approach is invaluable for the discovery of new bioactive compounds. google.com

A combinatorial approach to a library based on the this compound scaffold would leverage the synthetic transformations discussed previously. The core structure presents several points for diversification.

R¹ (Aryl Group at C5): The phenyl group can be varied by starting with different substituted phenylacetonitriles in the initial pyrimidine synthesis or by employing cross-coupling reactions on a suitably functionalized pyrimidine core.

R² (Substitution at C4): As detailed in section 2.2.4, the 4-hydroxyl group can be converted to a 4-chloro or 4-nonaflate intermediate. This activated position can then be reacted with a diverse set of nucleophiles (amines, alcohols, thiols) or organometallic reagents (boronic acids via Suzuki coupling) to install a wide range of substituents. nih.govacs.org

R³ (Substitution on the Sulfanyl Group): The thiol group at the 2-position can be alkylated with a library of alkyl halides to generate a variety of 2-(alkylthio) derivatives.

By employing a split-and-pool or parallel synthesis strategy, a large number of unique analogues can be created efficiently. nist.gov For example, a core intermediate could be synthesized and then split into multiple portions, with each portion undergoing a different reaction at one of the diversification points. This process can be repeated for each point of diversity, rapidly building a complex library of compounds for biological screening. nist.gov

Scaffold PositionDiversification ChemistryExample Building Blocks
C5-Aryl (R¹) Suzuki Coupling of 5-bromo-pyrimidinol precursorArylboronic acids (e.g., 4-fluorophenyl, 3-methoxyphenyl, 2-thienyl)
C4-Position (R²) Nucleophilic substitution of 4-chloro intermediateAmines (e.g., piperidine, morpholine), Alcohols (e.g., ethanol, benzyl (B1604629) alcohol)
C2-Sulfanyl (R³) S-Alkylation of the thiolAlkyl halides (e.g., methyl iodide, benzyl bromide, propargyl bromide)

This systematic approach allows for the creation of a focused library of this compound analogues, providing a powerful tool for exploring structure-activity relationships.

Structural Elucidation and Spectroscopic Characterization

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides unparalleled insight into the molecular structure of 5-Phenyl-2-sulfanyl-4-pyrimidinol by probing the magnetic properties of its atomic nuclei, primarily ¹H (proton) and ¹³C (carbon-13).

Proton (¹H) and Carbon-13 (¹³C) NMR Chemical Shift Assignments and Interpretation

The ¹H and ¹³C NMR spectra of this compound are predicted to exhibit characteristic signals corresponding to the distinct chemical environments of the protons and carbon atoms within the molecule.

Proton (¹H) NMR: The ¹H NMR spectrum will feature signals from the phenyl ring protons, the pyrimidine (B1678525) ring proton, and exchangeable protons (from OH, NH, or SH groups, depending on the dominant tautomeric form). The aromatic protons of the 5-phenyl substituent are expected to appear in the typical downfield region of approximately 7.0–8.5 ppm. The lone proton on the pyrimidine ring (H6) would also reside in this aromatic region. Exchangeable protons from the hydroxyl (-OH), thiol (-SH), or amide (-NH) groups (depending on tautomerism) would appear as broad singlets that can shift concentration or temperature, or can be exchanged with deuterium upon addition of D₂O.

Carbon-13 (¹³C) NMR: The ¹³C NMR spectrum provides information on the carbon skeleton. Signals for the six carbons of the phenyl group would be observed in the aromatic region (approx. 120–140 ppm). The carbon atoms of the pyrimidine ring would also resonate in the downfield region, with their specific shifts influenced by the attached heteroatoms and functional groups. Notably, carbons bonded to nitrogen, oxygen, or sulfur (C2, C4, C5, C6) would have distinct chemical shifts. The presence of a thiocarbonyl (C=S) or carbonyl (C=O) group in certain tautomers would give rise to highly deshielded signals, typically above 160 ppm.

Table 1: Predicted ¹H NMR Chemical Shift Assignments for this compound Data is predictive and based on analogous structures.

Proton Predicted Chemical Shift (δ, ppm) Multiplicity
Phenyl H (ortho, meta, para) 7.0 - 8.5 Multiplet (m)
Pyrimidine H6 7.5 - 8.5 Singlet (s)

Table 2: Predicted ¹³C NMR Chemical Shift Assignments for this compound Data is predictive and based on analogous structures.

Carbon Predicted Chemical Shift (δ, ppm)
Phenyl C (ipso) 130 - 140
Phenyl C (ortho, meta, para) 120 - 135
Pyrimidine C2 (C-S) >170 (Thione) / 150-160 (Thiol)
Pyrimidine C4 (C-O) >160 (Keto) / 155-165 (Enol)
Pyrimidine C5 110 - 125

Two-Dimensional (2D) NMR Techniques (COSY, HMQC, HMBC, NOESY) for Structural Connectivity

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling networks, typically through two or three bonds. For this compound, COSY would be used to confirm the connectivity of the protons within the phenyl ring, showing cross-peaks between adjacent ortho, meta, and para protons. uvic.ca

HMQC/HSQC (Heteronuclear Multiple Quantum Coherence/Heteronuclear Single Quantum Coherence): These experiments correlate protons with their directly attached carbons (one-bond ¹H-¹³C correlations). This allows for the unambiguous assignment of each carbon atom that bears a proton, such as C6 of the pyrimidine ring and the CH groups of the phenyl ring.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC is arguably the most powerful tool for elucidating the complete molecular framework by showing correlations between protons and carbons over two to three bonds (²JCH, ³JCH). youtube.com Key correlations would include those between the ortho-protons of the phenyl ring and the C5 carbon of the pyrimidine ring, definitively proving the connection point between the two rings. Correlations from the pyrimidine H6 proton to carbons C4 and C5 would confirm their positions within the heterocyclic ring.

NOESY (Nuclear Overhauser Effect Spectroscopy): This technique identifies protons that are close in space, regardless of whether they are connected through bonds. It can provide valuable information about the preferred conformation and spatial arrangement of the phenyl ring relative to the pyrimidine core.

Investigation of Tautomeric Equilibria via Variable Temperature NMR Spectroscopy

This compound can exist as a mixture of several tautomers due to proton migration. The principal equilibria are the lactam-lactim (keto-enol) tautomerism involving the pyrimidinol/pyrimidinone moiety and the thione-thiol tautomerism involving the sulfanyl (B85325)/thione group.

Possible Tautomeric Forms:

Hydroxyl-Thiol Form: 5-Phenyl-4-hydroxypyrimidine-2-thiol

Keto-Thiol Form: 5-Phenyl-2-sulfanylpyrimidin-4(3H)-one

Hydroxyl-Thione Form: 5-Phenyl-4-hydroxypyrimidine-2(1H)-thione

Keto-Thione Form: 5-Phenyl-1H-pyrimidine-2,4(3H,5H)-dione-2-thione (a likely dominant form)

Variable Temperature (VT) NMR spectroscopy is a powerful method to study the dynamics of this equilibrium. ox.ac.ukresearchgate.net At a given temperature, if the exchange between tautomers is fast on the NMR timescale, the observed spectrum will show a single set of time-averaged signals. If the exchange is slow, separate signals for each tautomer will be visible.

By changing the temperature, the rate of interconversion can be manipulated:

Lowering the Temperature: Slows the exchange rate. If a single averaged peak is observed at room temperature, it may decoalesce into two or more distinct peaks at lower temperatures, allowing for the identification and quantification of individual tautomers.

Increasing the Temperature: Increases the exchange rate. If separate peaks are observed at room temperature, they will broaden, move closer together, and eventually coalesce into a single sharp peak at a higher temperature (the coalescence temperature). nih.gov

Analysis of the spectral changes as a function of temperature can provide thermodynamic parameters (ΔH°, ΔS°) for the equilibrium and kinetic data (activation energy, ΔG‡) for the rate of interconversion. Studies on related compounds like 2-pyrimidinethiol have shown that the thione form is often more stable. nih.gov

Vibrational Spectroscopy

Vibrational spectroscopy, particularly Fourier-Transform Infrared (FT-IR) spectroscopy, is a rapid and effective method for identifying the functional groups present in a molecule based on their characteristic vibrational frequencies. vandanapublications.com

Fourier-Transform Infrared (FT-IR) Spectroscopy for Functional Group Identification

The FT-IR spectrum of this compound will display absorption bands corresponding to the stretching and bending vibrations of its constituent bonds. The exact positions of these bands can provide strong evidence for the dominant tautomeric form present in the solid state (if a KBr pellet is used) or in a specific solvent.

Table 3: Predicted Characteristic FT-IR Absorption Bands for this compound Data is predictive and based on analogous structures and general IR correlation tables. vandanapublications.comresearchgate.netvscht.czijirset.com

Functional Group Vibration Type Predicted Wavenumber (cm⁻¹) Comments
O-H (hydroxyl) Stretch, H-bonded 3200 - 3600 (broad) Indicates presence of pyrimidinol tautomer.
N-H (amide/lactam) Stretch 3100 - 3500 Indicates presence of pyrimidinone tautomer.
C-H (aromatic) Stretch 3000 - 3100 From both phenyl and pyrimidine rings.
C=O (amide/lactam) Stretch 1640 - 1690 (strong) Strong evidence for the pyrimidinone tautomer.
C=N / C=C (ring) Stretch 1450 - 1620 (multiple bands) Characteristic of the pyrimidine and phenyl rings.
C=S (thione) Stretch 1000 - 1300 Indicates presence of the thione tautomer. researchgate.net
C-O (enol) Stretch 1200 - 1300 Indicates presence of the pyrimidinol tautomer.

The presence or absence of strong bands in the C=O region (around 1650 cm⁻¹) versus the O-H region (around 3400 cm⁻¹) can help distinguish between the keto and enol forms of the pyrimidine ring. Similarly, a band in the 1000-1300 cm⁻¹ region could suggest the C=S of a thione tautomer, whereas a weak band near 2550 cm⁻¹ would indicate an S-H thiol.

Ultraviolet-Visible (UV-Vis) Spectroscopy

Ultraviolet-Visible (UV-Vis) spectroscopy probes the electronic transitions within a molecule. The chromophoric system of this compound comprises the phenyl-substituted pyrimidine ring containing a thiocarbonyl group. This extended conjugated system is expected to give rise to characteristic absorption bands in the UV-Vis region. The primary electronic transitions are anticipated to be of the π → π* and n → π* types.

The presence of the sulfur atom in the 2-position significantly influences the electronic absorption spectrum compared to the oxygen analog, uracil. Thionation generally leads to a bathochromic (red) shift of the absorption bands. For instance, derivatives of phenyl pyrimidine with triphenylamino donor groups show absorption bands around 390 nm, which are assigned to π-π* transitions and intramolecular charge transfer (ICT). nih.gov

The absorption spectrum of this compound would likely feature:

π → π Transitions:* These are typically high-intensity absorptions arising from the excitation of electrons from π bonding orbitals to π* antibonding orbitals within the conjugated aromatic system. The phenyl and pyrimidine rings contribute significantly to these transitions.

n → π Transitions:* These lower-intensity absorptions result from the excitation of non-bonding electrons (from the sulfur and nitrogen atoms) to π* antibonding orbitals. The thiocarbonyl group is a key contributor to this type of transition.

The following table summarizes typical UV-Vis absorption data for analogous compounds.

Compound/Analogλmax (nm)SolventTransition Type (Tentative)
Phenyl Pyrimidine Derivative (PP1)~390Not Specifiedπ-π* / ICT nih.gov
2-Thiouracil~270, ~290Not Specifiedπ-π, n-π
5-Carboxy-2-thiouracilVaries with pHAqueousπ-π, n-π mdpi.com

Solvatochromism refers to the change in the position, and sometimes intensity, of a substance's UV-Vis absorption bands upon a change in solvent polarity. semanticscholar.org Such studies provide valuable information about the nature of the electronic ground and excited states of a molecule and its interactions with the surrounding solvent molecules.

For a molecule like this compound, which possesses both hydrogen bond donor (N-H, O-H) and acceptor (C=S) sites, as well as a significant dipole moment, its electronic spectra are expected to be sensitive to the solvent environment.

Positive Solvatochromism (Bathochromic Shift): This occurs when the absorption maximum shifts to a longer wavelength as solvent polarity increases. It is often observed for π → π* transitions where the excited state is more polar than the ground state and is thus stabilized to a greater extent by polar solvents.

Negative Solvatochromism (Hypsochromic Shift): This involves a shift to a shorter wavelength with increasing solvent polarity. It is common for n → π* transitions, where the ground state is often more stabilized by hydrogen bonding to protic solvents than the excited state. nih.gov

Studies on related heterocyclic compounds have demonstrated solvatochromic effects. For example, the absorption spectra of dihydroxybenzene derivatives show negative solvatochromism. nih.gov Similarly, fluorescein and its derivatives exhibit changes in the position, intensity, and shape of their absorption bands depending on the solvent's hydrogen bond donor/acceptor ability and polarity. semanticscholar.org In the case of this compound, one would anticipate that in protic solvents like ethanol or water, hydrogen bonding to the nitrogen and sulfur atoms could lead to shifts in the n → π* transition, while the polar nature of the solvent could influence the π → π* transition. However, without experimental data, specific predictions remain speculative.

X-ray Diffraction Studies

Single-crystal X-ray diffraction is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid, providing accurate data on bond lengths, bond angles, and molecular conformation. nih.gov To date, a single-crystal X-ray structure of this compound has not been reported in the Cambridge Structural Database. However, the crystal structures of several analogous compounds, such as 5-methyl-2-thiouracil and 5-carboxy-2-thiouracil, have been determined, offering valuable insights into the likely structural features of the target molecule. researchgate.netiucr.org

Based on these analogs, the following structural characteristics can be anticipated for this compound in the solid state:

Molecular Planarity: The pyrimidine ring is expected to be largely planar. The degree to which the phenyl ring is coplanar with the pyrimidine ring will be influenced by steric hindrance and crystal packing forces.

Bond Lengths and Angles: The C=S bond length in 2-thiouracil derivatives is significantly longer than a C=O bond, typically around 1.67 Å. researchgate.net The internal angles of the pyrimidine ring will be consistent with those of other substituted pyrimidines.

Tautomeric Form: In the solid state, pyrimidinol compounds can exist in different tautomeric forms. X-ray diffraction would confirm the dominant tautomer (e.g., the 4-pyrimidinol versus the pyrimidin-4-one form). For related compounds like 5-methyl-2-thiouracil, the oxo form is observed. researchgate.net

The table below provides representative crystallographic data for an analogous compound, 5-methyl-2-thiouracil.

Parameter5-Methyl-2-thiouracil
Chemical FormulaC₅H₆N₂OS
Crystal SystemMonoclinic
Space GroupP2₁/c
a (Å)4.296(1)
b (Å)11.979(2)
c (Å)12.288(2)
β (°)94.62(2)
C=S Bond Length (Å)1.674(1)
Source researchgate.net

The crystal packing of this compound would be dictated by a network of intermolecular interactions, which are crucial for the stability of the crystal lattice. Analysis of related structures provides a clear picture of the likely interactions.

Hydrogen Bonding: This is expected to be the dominant intermolecular force. The pyrimidine core contains N-H groups that act as hydrogen bond donors and carbonyl (or thiocarbonyl) and nitrogen atoms that act as acceptors. In the crystal structure of 5-methyl-2-thiouracil, molecules are connected by N—H⋯O (2.755 Å) and N—H⋯S (3.352 Å) hydrogen bonds, involving all potential donor and acceptor atoms to form a robust network. researchgate.net A similar pattern of hydrogen-bonded tapes or sheets would be anticipated for this compound, potentially forming dimeric R²₂(8) motifs, which are common in such systems. mdpi.com

Mass Spectrometry (MS)

Mass spectrometric analysis of this compound and its derivatives is instrumental in confirming their proposed structures. The behavior of these molecules under electron impact (EI) ionization reveals characteristic fragmentation pathways that are indicative of the pyrimidinethione core and the phenyl substituent.

High-resolution mass spectrometry (HRMS) is employed to determine the exact mass of the molecular ion, which in turn allows for the unambiguous confirmation of the elemental composition of this compound. The high accuracy of this technique can differentiate between compounds with the same nominal mass but different elemental formulas.

For this compound, the molecular formula is C₁₀H₈N₂OS. The calculated exact mass for this composition provides a benchmark for experimental verification.

Table 1: HRMS Data for this compound

Molecular FormulaCalculated Exact Mass (m/z)Measured Exact Mass (m/z)
C₁₀H₈N₂OS204.0357Hypothetical Value

Note: A hypothetical measured value would be extremely close to the calculated value, typically within a few parts per million (ppm), providing strong evidence for the correct elemental composition.

The electron impact mass spectrum of this compound is expected to exhibit a series of characteristic fragment ions. The fragmentation pathways of pyrimidinethione derivatives often involve initial cleavages of substituent groups followed by the decomposition of the heterocyclic ring. researchgate.net The stability of the pyrimidine ring often results in it being retained in many of the larger fragments. sapub.org

A plausible fragmentation pattern for this compound would begin with the molecular ion peak. Subsequent fragmentation could involve the loss of small molecules or radicals, leading to the formation of stable ions. Key fragmentation steps for pyrimidinethione compounds include the loss of functional groups and the breakdown of the core ring structure. researchgate.net For instance, studies on similar pyrimidinethione structures have shown characteristic losses that help in identifying the compound. sapub.org

Table 2: Proposed Fragmentation Pattern for this compound

m/z Proposed Fragment Ion Plausible Neutral Loss
204[C₁₀H₈N₂OS]⁺• (Molecular Ion)-
171[C₁₀H₇N₂O]⁺•SH
145[C₉H₇N₂]⁺CO, •H
117[C₈H₅N]⁺N₂
103[C₇H₅N]⁺•CH₂N
77[C₆H₅]⁺C₂H₂

The fragmentation would likely initiate with the loss of the sulfanyl radical (•SH) or other small fragments from the pyrimidine ring. The presence of the phenyl group is expected to be confirmed by the observation of a fragment at m/z 77, corresponding to the phenyl cation. researchgate.net The pyrimidine ring itself may undergo a retro-Diels-Alder reaction or sequential loss of small molecules like HCN and CO.

Chemical Reactivity and Derivatization

Electrophilic Substitution Reactions on the Phenyl Moiety

The phenyl group at the 5-position of the pyrimidine (B1678525) ring is susceptible to electrophilic aromatic substitution. The directing effects of the pyrimidine ring influence the position of substitution on the phenyl ring. Typical electrophilic substitution reactions such as nitration, halogenation, and Friedel-Crafts reactions can introduce a variety of functional groups. For instance, the synthesis of derivatives with substituted phenyl rings, such as 5-(4-substituted phenyl) analogs, has been reported, indicating that the phenyl moiety is accessible for modification. researchgate.net The conditions for these reactions must be carefully controlled to avoid undesired side reactions on the electron-rich pyrimidine ring.

Research on related phenyl-substituted heterocyclic systems, such as 2-phenylpyridine (B120327) and 2-(thiophen-2-yl) researchgate.netCurrent time information in Bangalore, IN.thiazolo[4,5-f]quinoline, demonstrates that electrophilic attack often occurs at the phenyl or other attached aryl rings. mdpi.comresearchgate.net For example, nitration, bromination, and acylation of 2-(thiophen-2-yl) researchgate.netCurrent time information in Bangalore, IN.thiazolo[4,5-f]quinoline result in substitution exclusively at the 5-position of the thiophene (B33073) ring. researchgate.net This suggests that similar regioselectivity could be achieved for 5-Phenyl-2-sulfanyl-4-pyrimidinol.

Nucleophilic Reactions at Various Pyrimidine Ring Positions

The pyrimidine ring itself can undergo nucleophilic substitution, particularly when activated by electron-withdrawing groups or after conversion of the hydroxyl group into a better leaving group. The carbon atoms at positions 2, 4, and 6 are the most likely sites for nucleophilic attack.

Studies on analogous pyrimidine systems show that a chloro group introduced at the 4-position (by reacting the pyrimidinol with POCl₃) is readily displaced by various nucleophiles, including amines like morpholine. nih.gov Similarly, the sulfanyl (B85325) group at the C2 position can be displaced. Research on 6-benzyl-2-(methylsulfanyl)-4-pyrimidinol (B1384127) has shown that it undergoes regioselective nucleophilic substitution with aliphatic and aromatic amines at the C2 position. smolecule.com This highlights a common and synthetically useful reaction pathway for introducing nitrogen-based substituents.

Selective nucleophilic substitution has also been observed in highly functionalized pyrimidines, such as 2,4,6-tris(methylsulfanyl)pyrimidine-5-carbonitrile, where different sulfanyl groups can be sequentially replaced by amines. researchgate.net

Transformations Involving the Sulfanyl Group (e.g., Oxidation to Sulfoxides/Sulfones)

The sulfanyl group (or its tautomeric thione form) is a highly versatile handle for derivatization.

Alkylation: The sulfur atom is readily alkylated by various electrophiles like alkyl halides or chloroacetic acid derivatives in the presence of a base. researchgate.netresearchgate.net This S-alkylation is a common strategy in the synthesis of thieno[2,3-d]pyrimidines, where an intermediate formed by reaction with a chloro-acetyl derivative undergoes intramolecular cyclization. naturalspublishing.com

Oxidation: The sulfur atom can be oxidized to form the corresponding sulfoxide (B87167) or sulfone. These oxidized derivatives often exhibit different chemical and biological properties. Common oxidizing agents for this transformation include meta-chloroperoxybenzoic acid (m-CPBA) or Oxone®. nih.govnih.gov The degree of oxidation (to sulfoxide or sulfone) can often be controlled by adjusting the stoichiometry of the oxidizing agent and the reaction temperature. nih.gov For example, in the synthesis of sulfonyl-morpholino-pyrimidines, a sulfide (B99878) intermediate is oxidized to the sulfone using Oxone®. nih.gov

Table 1: Derivatization Reactions of the Sulfanyl Group
Reaction TypeReagents & ConditionsProduct TypeReference Example
S-AlkylationAlkyl halide (e.g., CH₃I), Base (e.g., K₂CO₃), Solvent (e.g., DMF)2-(Alkylsulfanyl)pyrimidine smolecule.com
S-AlkylationChloroacetic acid derivatives, Base2-(Carboxymethylsulfanyl)pyrimidine researchgate.net
Oxidationm-CPBA (1 equiv.)Sulfoxide nih.gov
Oxidationm-CPBA (≥2 equiv.) or Oxone®Sulfone nih.govnih.gov

Reactions of the Pyrimidinol Hydroxyl Group (e.g., Alkylation, Acylation)

The hydroxyl group at the C4 position exists in tautomeric equilibrium with its keto form (pyrimidin-4-one). This functionality can undergo several important reactions.

Conversion to Halide: The hydroxyl group can be converted into a chloro group using reagents like phosphorus oxychloride (POCl₃) or phosphorus pentachloride (PCl₅). nih.govlibretexts.org This transformation is synthetically crucial as the resulting 4-chloropyrimidine (B154816) is an excellent substrate for nucleophilic substitution reactions, allowing for the introduction of a wide array of functionalities. nih.gov

Alkylation and Acylation: The oxygen atom of the hydroxyl group or the nitrogen atom of the lactam tautomer can be alkylated or acylated. O-acylation of the corresponding phenol (B47542) was used to prepare new analogs in the synthesis of azaindole derivatives. nih.gov These reactions provide a means to modify the electronic properties and steric profile of the molecule.

Table 2: Reactions of the Pyrimidinol Hydroxyl Group
Reaction TypeReagents & ConditionsProduct TypeReference Example
ChlorinationPOCl₃, heat4-Chloropyrimidine nih.gov
Nucleophilic Substitution (via chloro intermediate)Amine (e.g., Morpholine)4-Aminopyrimidine derivative nih.gov
AcylationAcyl chloride, Base4-Acyloxypyrimidine nih.gov

Ring-Opening and Ring-Closing Reactions of the Pyrimidine Core

The pyrimidine ring, while aromatic, can undergo ring-opening reactions under specific conditions, often followed by recyclization to form different heterocyclic systems. These transformations typically require strong nucleophiles or harsh reaction conditions.

For instance, treatment of N-alkylpyrimidinium salts with strong nucleophiles like hydrazine (B178648) can lead to ring contraction, yielding pyrazoles. wur.nl The reaction proceeds via an initial nucleophilic addition at C6, followed by cleavage of the N(1)-C(6) bond and subsequent recyclization. wur.nl Similarly, reactions with hydroxylamine (B1172632) can result in the formation of isoxazoles. wur.nl While these examples involve quaternized pyrimidines which are more reactive, they illustrate the potential pathways for the transformation of the pyrimidine core. wur.nl In some cases, even unactivated pyrimidines can undergo ring-opening hydrolysis at high temperatures and basic pH. umich.edu

Investigation of Novel Reaction Pathways and Synthetic Accessibility

The synthesis of the this compound core itself and the exploration of novel derivatives are active areas of research. The most common synthetic route involves the condensation of a β-keto ester with thiourea (B124793). nih.gov For 5-phenyl derivatives, this would typically start from an appropriate phenyl-substituted β-keto ester.

The development of one-pot, multi-component reactions provides an efficient way to generate diverse pyrimidine libraries. growingscience.com For example, a three-component reaction of an aldehyde, malononitrile, and benzamidine (B55565) hydrochloride has been used to synthesize pyrimidine derivatives. growingscience.com Such strategies enhance the synthetic accessibility of novel analogs of this compound.

Furthermore, the core structure can be used as a building block for more complex fused heterocyclic systems. For example, derivatives of 2-thioxo-pyrimidines are key intermediates in the synthesis of thieno[2,3-d]pyrimidines and pyrimido[4,5-d]pyrimidines. researchgate.netnaturalspublishing.com These reactions significantly expand the chemical space accessible from the parent compound.

Supramolecular Chemistry and Self Assembly

Investigation of Hydrogen Bonding Networks and Motifs

The pyrimidinol and sulfanyl (B85325) moieties of 5-Phenyl-2-sulfanyl-4-pyrimidinol contain both hydrogen bond donors (the hydroxyl and potentially the N-H tautomer of the pyrimidine (B1678525) ring) and acceptors (the nitrogen atoms of the pyrimidine ring and the oxygen of the hydroxyl group). This duality is a strong indicator that the compound can form extensive hydrogen-bonding networks. In related pyrimidine-containing structures, various hydrogen-bonding motifs, such as dimers and catemers, have been observed. However, without specific crystallographic or spectroscopic data for this compound, the precise nature of its hydrogen-bonding patterns, including bond distances and angles, remains uncharacterized.

Metal-Mediated Supramolecular Assemblies

The nitrogen atoms of the pyrimidine ring and the sulfur atom of the sulfanyl group in this compound are potential coordination sites for metal ions. The interaction with metal centers can lead to the formation of highly ordered metal-organic frameworks (MOFs) or other metal-mediated supramolecular assemblies. The geometry of the resulting structures would be dictated by the coordination preferences of the metal ion and the steric and electronic properties of the ligand. While the coordination chemistry of related pyrimidine and thiol-containing ligands is well-established, specific studies on the complexation of this compound with various metal ions have not been reported.

Formation of Supramolecular Architectures (e.g., Dimers, Oligomers, Polymeric Structures)

The combination of hydrogen bonding, π-stacking, and potential metal coordination provides a versatile toolkit for the construction of a wide array of supramolecular architectures from this compound. Depending on the conditions (e.g., solvent, temperature, concentration), it is conceivable that this compound could form discrete dimers, oligomers, or extended one-, two-, or three-dimensional polymeric structures. The characterization of these architectures is fundamental to understanding the relationship between molecular structure and macroscopic properties.

Characterization of Supramolecular Systems (e.g., Scanning Tunneling Microscopy - STM, Atomic Force Microscopy - AFM)

Advanced surface imaging techniques such as Scanning Tunneling Microscopy (STM) and Atomic Force Microscopy (AFM) are powerful tools for visualizing supramolecular assemblies at the nanoscale. These techniques could provide direct evidence for the formation of ordered structures of this compound on surfaces, revealing details about molecular packing and the influence of the substrate on the self-assembly process. To date, no STM or AFM studies specifically targeting this compound have been published.

Molecular Recognition Properties and Host-Guest Interactions

The specific arrangement of functional groups in the supramolecular assemblies of this compound could create well-defined cavities or binding sites capable of recognizing and binding other molecules (guests). This host-guest chemistry is central to applications in sensing, catalysis, and separation. The potential of this compound to act as a host molecule is an intriguing but as yet unexplored area of its chemistry.

Catalytic Applications of this compound: A Structural Perspective

While direct and extensive research on the catalytic applications of this compound is limited in publicly available scientific literature, the inherent structural features of its pyrimidine-thione core suggest significant potential across various domains of catalysis. The presence of nitrogen and sulfur heteroatoms, an acidic N-H proton, a hydroxyl group capable of tautomerization, and a modifiable phenyl group provides a versatile platform for designing catalytic systems. This article explores the potential catalytic applications of this compound and its derivatives, drawing insights from studies on structurally related pyrimidine and thiouracil compounds.

Strictly Excluding Clinical Human Trial Data, Dosage/administration, and Adverse Effect Profiles

Structure-Activity Relationship (SAR) Studies for Pyrimidine-Based Bioactive Molecules

The biological activity of pyrimidine (B1678525) derivatives is intricately linked to their chemical structure. mdpi.comnih.gov Structure-Activity Relationship (SAR) studies are crucial in medicinal chemistry to understand how specific structural features of a molecule influence its biological effects. nih.gov For pyrimidine-based compounds, modifications at positions 2, 4, 5, and 6 of the pyrimidine ring can be readily made, allowing for the creation of diverse analogs with tailored properties. mdpi.com

For instance, the introduction of different substituents on the pyrimidine core can significantly impact a compound's potency and selectivity. Studies on various pyrimidine derivatives have revealed key insights into their SAR. In a series of 1,2,3,4-tetrahydropyrimidine-5-carboxylate derivatives, it was found that halogenated benzyl (B1604629) groups attached to the pyrimidine moiety influenced their antioxidant and anti-diabetic activities. mdpi.comsemanticscholar.org Specifically, compounds with meta-substituted chloro and fluoro derivatives on the benzyl ring showed good inhibitory concentrations. semanticscholar.org For example, a compound with a fluoro substitution at the para position of the benzyl ring exhibited the best radical scavenging activity. semanticscholar.org Another derivative with a meta-substituted chloro benzyl group demonstrated the highest inhibitory potential for alpha-amylase. semanticscholar.org

Similarly, in the development of N-benzyl-2-phenylpyrimidin-4-amine derivatives as inhibitors of the deubiquitinating enzyme USP1/UAF1, SAR studies were instrumental. nih.gov These studies led to the identification of potent inhibitors with nanomolar efficacy. nih.gov The exploration of 5-(2-(phenylamino)pyrimidin-4-yl)thiazol-2(3H)-one derivatives as Mnk2 inhibitors also heavily relied on SAR analysis to identify compounds with potent inhibitory activity. nih.gov These examples underscore the importance of SAR in optimizing the therapeutic potential of pyrimidine-based molecules.

Derivative Class Substitution Pattern Observed Activity Reference
1,2,3,4-Tetrahydropyrimidine-5-carboxylatesMeta-substituted chloro and fluoro on benzyl ringGood inhibitory concentrations for antioxidant and anti-diabetic activity semanticscholar.org
1,2,3,4-Tetrahydropyrimidine-5-carboxylatesPara-fluoro substitution on benzyl ringBest radical scavenging activity semanticscholar.org
1,2,3,4-Tetrahydropyrimidine-5-carboxylatesMeta-chloro substitution on benzyl ringHighest inhibitory potential for alpha-amylase semanticscholar.org
N-benzyl-2-phenylpyrimidin-4-aminesOptimized substitutionsNanomolar inhibitory potency against USP1/UAF1 nih.gov
5-(2-(phenylamino)pyrimidin-4-yl)thiazol-2(3H)-onesVarious substitutionsPotent Mnk2 inhibitory activity nih.gov

Investigation of Molecular Interactions with Biological Targets

Understanding how a compound interacts with its biological target at a molecular level is fundamental to drug discovery. Techniques like molecular docking and dynamics simulations provide valuable insights into these interactions, guiding the design of more effective and selective drugs.

Molecular Docking and Dynamics Simulations with Receptor Proteins (e.g., Kinases, GPCRs)

Molecular docking is a computational method that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. nih.gov This technique is widely used to screen large libraries of compounds against a specific protein target, such as kinases or G protein-coupled receptors (GPCRs). nih.govnih.gov High-resolution crystal structures of these receptors provide the atomic-level detail necessary for accurate docking studies. nih.gov

For example, in the study of pyrimidine derivatives as inhibitors of Plasmodium falciparum dihydrofolate reductase (PfDHFR), induced fit docking (IFD) was used to assess the binding ability of the compounds to the enzyme's active site. nih.gov The results predicted high binding affinity, which correlated with their inhibitory activity. nih.gov Molecular dynamics (MD) simulations can further refine these predictions by simulating the movement of atoms and molecules over time, providing a more dynamic picture of the interaction. nih.gov

GPCRs, a large family of transmembrane receptors, are major drug targets. nih.gov Molecular docking has been instrumental in identifying novel GPCR ligands. nih.gov The availability of crystal structures for various GPCRs has opened up new avenues for structure-based drug design, allowing for the identification of ligands with specific signaling profiles. nih.gov

Enzyme Inhibition Mechanisms (e.g., COX-2, Syk Kinase)

Enzyme inhibition is a common mechanism of action for many drugs. Pyrimidine derivatives have been investigated as inhibitors of various enzymes, including cyclooxygenase-2 (COX-2) and spleen tyrosine kinase (Syk).

COX-2 is an enzyme responsible for the production of prostaglandins, which are mediators of inflammation. nih.gov Selective inhibition of COX-2 over COX-1 is a key strategy for developing anti-inflammatory drugs with fewer gastrointestinal side effects. nih.gov The structure-activity relationships of selective COX-2 inhibitors have been extensively studied, revealing that specific structural features are required for selective binding to the COX-2 active site. nih.gov For instance, certain 4-aryl/cycloalkyl-5-phenyloxazole derivatives have been identified as potent and selective COX-2 inhibitors. nih.gov

Syk kinase is a non-receptor tyrosine kinase that plays a crucial role in the signaling pathways of various immune cells. Inhibition of Syk is a promising therapeutic approach for inflammatory and autoimmune diseases. While specific studies on 5-Phenyl-2-sulfanyl-4-pyrimidinol as a Syk kinase inhibitor are not detailed in the provided context, the general principle of targeting kinases with pyrimidine-based scaffolds is well-established. nih.gov

Modulation of Cellular Pathways and Processes

The biological effects of a compound are ultimately manifested through its modulation of cellular pathways and processes. researchgate.netnih.gov Understanding how a compound alters these intricate networks is essential for elucidating its mechanism of action.

Inhibition of Fc Receptor Signaling Cascades (e.g., FcεRI, FcγRI mediated degranulation)

Fc receptors (FcRs) are a family of proteins found on the surface of various immune cells that bind to the Fc portion of antibodies. nih.govnih.gov The engagement of these receptors can trigger a range of cellular responses, including degranulation, phagocytosis, and cytokine release. The signaling pathways initiated by Fc receptors often involve immunoreceptor tyrosine-based activation motifs (ITAMs) and immunoreceptor tyrosine-based inhibition motifs (ITIMs). nih.govnih.gov

Inhibitory FcRs, which contain ITIMs, play a crucial role in downregulating immune responses. nih.gov When co-ligated with an activating receptor, the ITIMs become phosphorylated and recruit phosphatases, such as SHP-1, which then dephosphorylate key signaling molecules in the activation cascade, leading to an attenuation of the cellular response. nih.govnih.gov

While the direct effect of this compound on Fc receptor signaling is not explicitly detailed, the modulation of such pathways by small molecules is a recognized therapeutic strategy. The ability of a compound to interfere with Fc receptor-mediated degranulation could have significant implications for the treatment of allergic and inflammatory conditions.

Design of Probes for Biochemical Pathway Elucidation

Chemical probes are small molecules designed to selectively interact with a specific biological target, such as a protein or an enzyme. nih.gov These probes are invaluable tools for studying the function of their targets within complex biological systems and for elucidating biochemical pathways. nih.gov

The design of a chemical probe often involves modifying the structure of a known bioactive compound to incorporate a reporter group, such as a fluorescent tag or a reactive handle for affinity chromatography. nih.gov For example, fluorescent probes have been developed to detect and image reactive sulfur species like hydrogen sulfide (B99878) (H₂S) in biological systems. nih.gov These probes often utilize a fluorophore scaffold that undergoes a change in its fluorescence properties upon reaction with the target molecule. nih.gov

Given the biological activity of pyrimidine derivatives, it is plausible that a compound like this compound could serve as a scaffold for the design of chemical probes. By attaching a suitable reporter group, researchers could create tools to visualize the distribution of the compound within cells or to identify its interacting partners, thereby providing deeper insights into its mechanism of action.

Bioisosteric Replacement Strategies Utilizing the Pyrimidine Scaffold

Bioisosteric replacement is a cornerstone strategy in medicinal chemistry and drug design, involving the substitution of one functional group or atom in a molecule with another that possesses similar physical, chemical, and biological properties. spirochem.comcapes.gov.br The objective of this approach is to modulate the compound's characteristics to enhance potency, improve selectivity, alter pharmacokinetic profiles, reduce toxicity, simplify synthetic pathways, or generate novel, patentable chemical structures. spirochem.comu-strasbg.fr This technique can range from simple functional group swaps to more complex "scaffold hopping," where the entire core of a molecule is replaced with a different framework that maintains the original's crucial molecular interactions. capes.gov.brresearchgate.net

The pyrimidine scaffold, being a fundamental component of nucleic acids, is an excellent candidate for bioisosteric modifications. nih.gov Its derivatives, including thiouracils like this compound, are recognized by various biological targets, making them valuable starting points for drug discovery. The thiouracil core offers multiple sites for chemical modification, allowing chemists to fine-tune the molecule's properties.

Research into bioisosteric morphing has provided significant insights into the structure-activity relationships (SAR) of pyrimidine-based compounds. For instance, in the development of antimalarial agents based on a triazolopyrimidine scaffold, strategic replacements were made to identify the minimum pharmacophore required for activity. nih.gov These studies demonstrated the critical role of specific nitrogen atoms within the heterocyclic system.

Key findings from these bioisosteric studies include:

Core Scaffold Modification : Replacing the triazolopyrimidine core with an imidazo[1,2-a]pyrimidine was generally well-tolerated and, in some cases, improved binding affinity. nih.gov Conversely, substituting the core with triazolo[1,5-a]pyridine or pyrazolo-[1,5-a]pyrimidine resulted in a substantial loss of activity, highlighting the essential role of specific nitrogen atoms in the pyrimidine and adjacent five-membered ring for biological function. nih.gov

Linker Atom Replacement : The nature of the atom or group linking the pyrimidine scaffold to other parts of the molecule is also crucial. In the antimalarial series, replacing an amine (-NH-) linker with an amide (-NHCO-) group led to a complete loss of activity. nih.gov

Sulfonamide Isosteres : In another area of research, the principle of bioisosterism was applied to design and synthesize a new class of 5-substituted-2-thiouracil derivatives, specifically 2-thiouracil-5-sulfonamides. nih.gov This work was prompted by the known biological importance of both 2-thiouracils and sulfonamides, demonstrating how combining privileged scaffolds can lead to novel compounds. nih.gov

These examples underscore how bioisosteric replacement is a powerful tool for optimizing lead compounds. By systematically altering the pyrimidine scaffold and its substituents, researchers can probe the molecular interactions that govern biological activity and develop compounds with improved therapeutic potential.

The following table summarizes various bioisosteric replacements performed on pyrimidine-based scaffolds and the observed impact on their biological activity.

Original Scaffold/GroupBioisosteric ReplacementObserved Outcome
TriazolopyrimidineImidazo[1,2-a]pyrimidineActivity was well-tolerated; binding affinity was slightly reduced or enhanced depending on other substituents. nih.gov
TriazolopyrimidineTriazolo[1,5-a]pyridineA 100-fold reduction in binding affinity was observed, indicating a pivotal role for the pyrimidine N5 nitrogen. nih.gov
TriazolopyrimidinePyrazolo-[1,5-a]pyrimidineActivity was reduced by approximately 8.5-fold, demonstrating the importance of the N4 nitrogen. nih.gov
Amine (-NH-) linkerAmide (-NHCO-) linkerResulted in the loss of biological activity. nih.gov
2-Thiouracil2-Thiouracil-5-sulfonamideGenerated a new class of derivatives with potent cytotoxic activity against cancer cell lines. nih.gov

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.